

Application Notes: Isophorone Oxide as a Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: Isophorone oxide

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Isophorone oxide (2,3-Epoxy-3,5,5-trimethylcyclohexanone) is a valuable and highly reactive intermediate in organic synthesis. Derived from the epoxidation of the readily available and industrially significant α -isophorone, its strained epoxide ring allows for a variety of transformations.^[1] This document provides an overview of its properties, synthesis, and key applications, including detailed experimental protocols for its preparation and subsequent reactions.

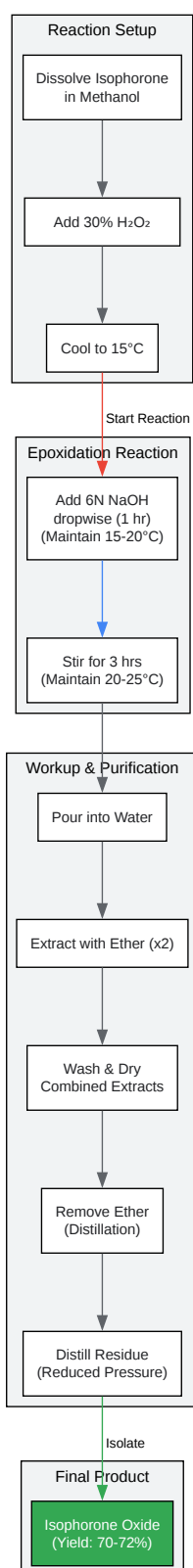
Physicochemical Properties and Specifications

Isophorone oxide is a colorless to light yellow liquid with properties that make it a useful building block in various synthetic pathways.^[2] Its key physical and chemical data are summarized below.

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| CAS Number | 10276-21-8 | [3][4][5] |
| Molecular Formula | C ₉ H ₁₄ O ₂ | [3][5] |
| Molecular Weight | 154.21 g/mol | [3][5] |
| IUPAC Name | 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [5] |
| Synonyms | Isophorone epoxide, 2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone | [5] |
| Boiling Point | 70–73 °C at 5 mmHg; 75-76 °C at 6 mmHg | [4] |
| Density | 0.994 g/mL at 25 °C | [4] |
| Refractive Index (n ²⁰ /D) | 1.453 | [4] |
| Appearance | Colorless to light yellow clear liquid | [2] |

Synthesis of Isophorone Oxide

The most common and well-documented method for preparing **isophorone oxide** is the epoxidation of α -isophorone using alkaline hydrogen peroxide. This method is efficient, scalable, and provides good yields.



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Workflow for the synthesis of **isophorone oxide**.

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

| Reagent/Material | Quantity (for 0.4 mol scale) | Notes |
|-------------------------------------|------------------------------|---------------------------------------|
| Isophorone (technical grade) | 55.2 g (0.4 mol) | |
| 30% Hydrogen Peroxide (aqueous) | 115 mL (1.2 mol) | Caution: Corrosive, handle with care. |
| Methanol | 400 mL | |
| 6N Sodium Hydroxide (aqueous) | 33 mL (0.2 mol) | |
| Diethyl Ether | 800 mL | For extraction |
| Anhydrous Magnesium Sulfate | As needed | For drying |
| Water | 500 mL | For workup |
| 1-L Three-necked flask | 1 | |
| Mechanical stirrer, Dropping funnel | 1 each | |
| Thermometer, Ice bath | 1 each | |

Procedure:

- **Reaction Setup:** In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 55.2 g (0.4 mol) of isophorone, 115 mL (1.2 mol) of 30% aqueous hydrogen peroxide, and 400 mL of methanol.[3]
- **Cooling:** Cool the solution to 15°C using an ice bath.
- **Base Addition:** While stirring, add 33 mL (0.2 mol) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour. The temperature must be carefully maintained between 15–20°C during the addition.[4] If the temperature drops below 15°C, the reaction may not initiate properly, leading to a difficult-to-control exothermic reaction later.

- **Reaction:** After the addition is complete, continue stirring the mixture for 3 hours, maintaining the temperature between 20–25°C.[4] Allowing the temperature to rise above 30°C will diminish the yield. The reaction's progress can be monitored by UV spectroscopy, as isophorone has a maximum absorbance at 235 mμ, which disappears upon conversion to the oxide.
- **Workup:** Pour the reaction mixture into 500 mL of water.[3]
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract twice with 400-mL portions of diethyl ether.[4]
- **Washing and Drying:** Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[3]
- **Purification:** Remove the bulk of the ether by distillation at atmospheric pressure. Distill the remaining residual liquid under reduced pressure.[4]
- **Product Collection:** Collect the fraction boiling at 70–73°C/5 mmHg. The expected yield of **isophorone oxide** is 43–44.5 g (70–72%).[3]

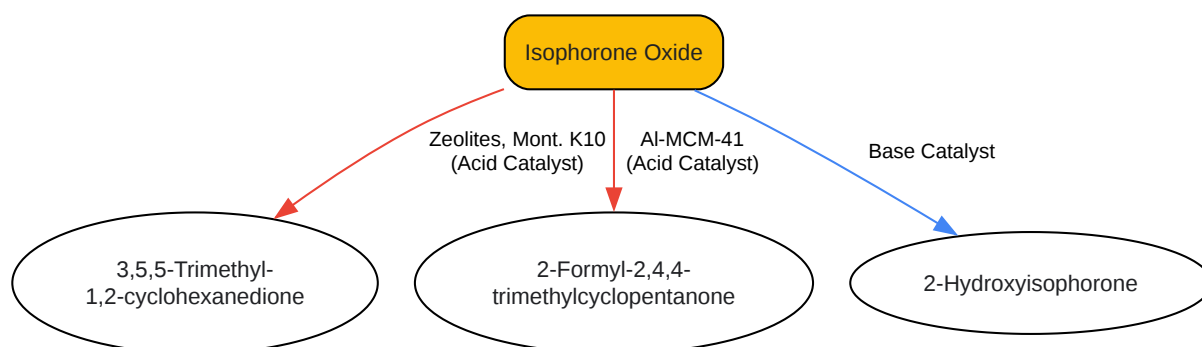
Applications in Organic Synthesis

Isophorone oxide serves as a key intermediate for introducing functionality into the isophorone scaffold, leading to the synthesis of various valuable compounds.

The strained epoxide ring of **isophorone oxide** is susceptible to rearrangement under both acidic and basic conditions, yielding different structural isomers. This property is particularly useful for synthesizing substituted cyclohexanones and cyclopentanones.

- **Acid-Catalyzed Rearrangement:** Using solid acid catalysts like zeolites or Montmorillonite K10, **isophorone oxide** can be rearranged with high conversion and selectivity.[4] The primary products are 3,5,5-trimethyl-1,2-cyclohexanedione (an α-diketone) and 2-formyl-2,4,4-trimethylcyclopentanone (a keto-aldehyde).[4][6] Al-MCM-41 materials have shown superior performance, avoiding the diffusional limitations seen in zeolites and yielding the keto-aldehyde with around 80% selectivity.[6]

- **Base-Catalyzed Rearrangement:** Base-catalyzed conditions can lead to the formation of 2-hydroxyisophorone.[7] This reaction provides a direct route to functionalize the C-2 position of the isophorone ring.



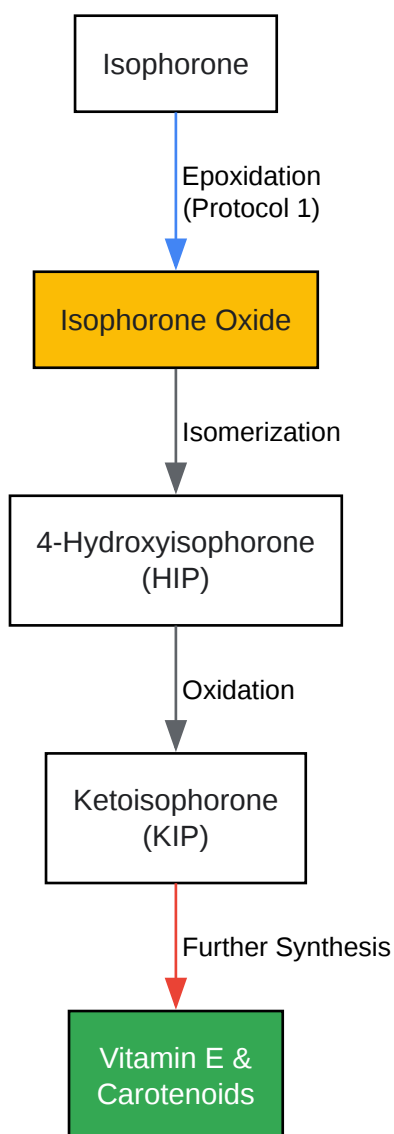
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Rearrangement pathways of **isophorone oxide**.

The epoxide ring can be opened by a variety of nucleophiles.[8] This reaction is a cornerstone of epoxide chemistry and allows for the introduction of diverse functional groups.

- **Mechanism:** Under basic or nucleophilic conditions, the reaction typically proceeds via an S_N2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[9] Under acidic conditions, the reaction has S_N1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[9]
- **Applications:** This reactivity allows for the synthesis of derivatives such as amino alcohols, diols, and other C-2 functionalized isophorone compounds, which are potential precursors for pharmaceuticals and other bioactive molecules.[8][10]

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a crucial building block for the synthesis of carotenoids and Vitamin E.[11] While many routes to ketoisophorone proceed through β -isophorone, pathways involving the oxidation of α -isophorone derivatives are also relevant.[12] **Isophorone oxide** and its rearranged products, such as 4-hydroxyisophorone (HIP), are key intermediates in these synthetic sequences.



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Synthetic pathway from isophorone to Vitamin E precursors.

Experimental Protocols for Isophorone Oxide Reactions

This representative protocol is based on literature descriptions of rearrangements using solid acid catalysts.[4][6]

Materials:

| Reagent/Material | Quantity | Notes |
|--------------------------------|-------------------|----------------------------|
| Isophorone Oxide | 1.0 g (6.48 mmol) | Synthesized via Protocol 1 |
| Al-MCM-41 (Si/Al \approx 40) | 100 mg | Catalyst |
| Toluene (anhydrous) | 20 mL | Solvent |
| Round-bottom flask | 1 | |
| Reflux condenser, Stir bar | 1 each | |
| Heating mantle | 1 | |

Procedure:

- Setup: To a round-bottom flask containing a magnetic stir bar, add 100 mg of the Al-MCM-41 catalyst and 20 mL of anhydrous toluene.
- Reactant Addition: Add 1.0 g (6.48 mmol) of **isophorone oxide** to the suspension.
- Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
- Workup: After completion (typically several hours), cool the reaction mixture to room temperature.
- Purification: Filter the mixture to remove the solid catalyst, washing the catalyst with a small amount of toluene. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the isomeric products (α -diketone and keto-aldehyde).

This protocol is based on the reported solvent-free synthesis of 2-hydroxyisophorone from **isophorone oxide**.^[7]

Materials:

| Reagent/Material | Quantity | Notes |
|-------------------------|-------------------|----------------------------|
| Isophorone Oxide | 1.0 g (6.48 mmol) | Synthesized via Protocol 1 |
| Potassium tert-butoxide | ~10 mol% | Base catalyst |
| Small reaction vial | 1 | |
| Stir bar | 1 | |

Procedure:

- Setup: Place 1.0 g (6.48 mmol) of **isophorone oxide** in a clean, dry reaction vial equipped with a small magnetic stir bar.
- Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (~10 mol%) to the neat **isophorone oxide**.
- Reaction: Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions. Monitor the reaction's completion by TLC or GC analysis.
- Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to neutralize the base.
- Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 2-hydroxyisophorone (expected yield ~60%).^[7]

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References

- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Isophorone oxide synthesis - chemicalbook [chemicalbook.com]

- 3. Isophorone oxide | 10276-21-8 [chemicalbook.com]
- 4. Isophorone Oxide | C₉H₁₄O₂ | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyisophorone ring-opening: An efficient route for the introduction of functional groups at position 2 of isophorone - Lookchem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ES2732895T3 - Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (Î²-isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone) - Google Patents [patents.google.com]
- 12. US6482964B1 - Process for the preparation of Î²-isophorone epoxide - Google Patents [patents.google.com]
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